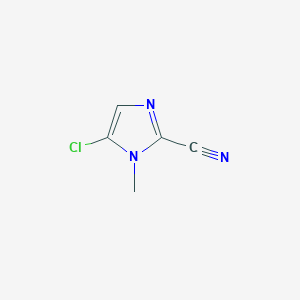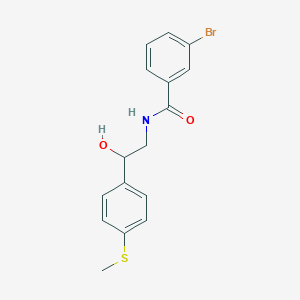![molecular formula C22H27BrN2O3 B2934375 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106749-67-0](/img/structure/B2934375.png)
3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be expected to be largely planar due to the conjugated system of the imidazo[1,2-a]pyridine ring. The electron-donating methoxy groups on the phenyl ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing imidazo[1,2-a]pyridine ring. The hydroxy group could potentially be involved in hydrogen bonding or deprotonation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the hydroxy group could enhance solubility in polar solvents, while the bromide counterion could increase the compound’s ionic character .科学的研究の応用
Synthesis and Characterization
Compounds similar in structure to 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide have been synthesized and characterized for various applications. For instance, the synthesis of ionic liquid-promoted one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines demonstrates the utility of ionic liquids in facilitating chemical reactions, showcasing the compound's relevance in synthetic chemistry (Shaabani, Soleimani, & Maleki, 2006). This highlights the potential of using similar methodologies for synthesizing complex heterocyclic compounds, including the one .
Photophysical and Electrochemical Properties
Research into the photophysical and electrochemical properties of related compounds, such as rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands, offers insights into charge transfer and dual emission by fine-tuning of excited states. This research demonstrates the compound's potential in photophysical studies and applications in materials science (Salassa, Garino, Albertino, Volpi, Nervi, Gobetto, & Hardcastle, 2008). Such properties are crucial for the development of novel materials with specific optical and electronic functionalities.
Catalytic and Biological Applications
Catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives via three-component reactions showcases the compound's potential in catalysis and organic synthesis (Ghandi, Moshtaghi, & Abbasi, 2017). Moreover, the study of ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand for catalytic properties suggests applications in catalysis, including the reduction of ketones and aldehydes (Mejuto, García-Eleno, Guisado‐Barrios, Spasyuk, Gusev, & Peris, 2015). These studies imply that the compound could be of interest in catalytic processes or as a ligand in metal complexes with potential biological applications.
Environmental and Sensor Applications
Research into novel benzimidazolium-based fluorescent probes for micromolar detection of Fe3+ ions in pure aqueous media shows the relevance of structurally similar compounds in environmental sensing and analysis (Bishnoi & Milton, 2017). This suggests potential applications of the compound for developing new sensors or probes for environmental monitoring.
将来の方向性
作用機序
Target of action
The compound contains a pyridine ring, which is a common structural motif in many biologically active molecules. Pyridine derivatives have been shown to exhibit a variety of biological activities, including antimicrobial properties .
Mode of action
The exact mode of action would depend on the specific biological target of the compound. For example, if the compound acts as an antimicrobial agent, it might interfere with essential biochemical processes in the microbial cells, leading to their death .
Result of action
The cellular and molecular effects of the compound would depend on its mode of action and the specific biological systems it interacts with. For example, an antimicrobial compound might lead to cell death in microbes by disrupting their cellular structures or metabolic processes .
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O3.BrH/c1-16-7-10-18(11-8-16)23-15-22(25,24-13-5-4-6-21(23)24)17-9-12-19(26-2)20(14-17)27-3;/h7-12,14,25H,4-6,13,15H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQGCDJWGHJUSV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2934294.png)
![2-Ethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2934295.png)

![2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2934301.png)


![1-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2934306.png)
![2-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2934307.png)
![1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934308.png)

![Tert-butyl N-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]carbamate](/img/structure/B2934310.png)
